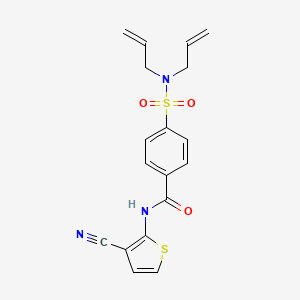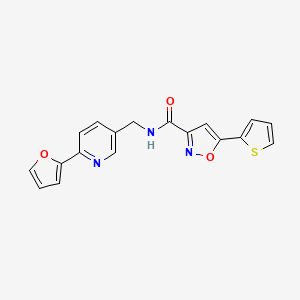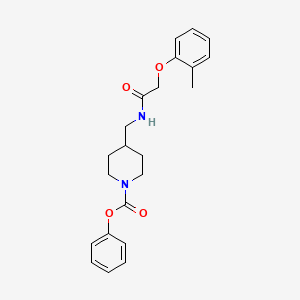![molecular formula C15H17N3O3 B2839314 N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-35-1](/img/structure/B2839314.png)
N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been studied for its potential analgesic properties . It is part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids .
Synthesis Analysis
The synthesis of this compound involves the creation of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids . The process involves the amidation of pyrido[1,2-a]pyrimidine esters, which can form quite stable adducts with primary amines . To overcome the challenges associated with this process, an excess of amine is needed .Molecular Structure Analysis
The molecular structure of this compound has been assessed as part of efforts to establish a structure-analgesic activity relationship . The spatial structure of this group of substances was evaluated, with the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives generally resulting in some decrease in analgesic activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the amidation of pyrido[1,2-a]pyrimidine esters . This process can be challenging due to the formation of stable adducts with primary amines .Aplicaciones Científicas De Investigación
Gastroprotective Activity
One of the notable applications of derivatives of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is in exploring their gastroprotective effects. Research has shown that unsaturated derivatives of this compound possess significant protective effects against mucosal lesions induced by acidified ethanol in rats, indicating potential as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Optimization of Biological Properties
The modification of the pyridine moiety in the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule by methylation at position 8 has been studied to enhance analgesic properties. This modification led to increased biological activity, particularly for para-substituted derivatives, highlighting the potential for developing new analgesics (Ukrainets et al., 2015).
Reduction of Metabolism Mediated by Aldehyde Oxidase
A study on the imidazo[1,2-a]pyrimidine moiety, closely related to the core structure of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, aimed to reduce metabolism mediated by aldehyde oxidase (AO). This research suggests strategies for minimizing AO oxidation, potentially applicable to optimizing the metabolic stability of related compounds (Linton et al., 2011).
Synthesis of New Derivatives
The synthesis of new derivatives related to N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, such as pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine, has been explored. These methods offer pathways to novel compounds with potential for varied biological activities (Komkov et al., 2021).
Anticancer and Antimicrobial Activity
Some derivatives have been evaluated for their anticancer and antimicrobial activities. For instance, the facile synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, bearing substituted 2-amino pyrimidine moiety, showed significant anti-proliferative and antimicrobial effects, suggesting the potential of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives in therapeutic applications (Gokhale et al., 2017).
Direcciones Futuras
The future directions for the study of this compound could involve further exploration of its analgesic properties and potential applications in pain management . Additionally, further studies could aim to optimize the synthesis process and overcome the challenges associated with the amidation of pyrido[1,2-a]pyrimidine esters .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyridopyrimidines, have been found to target specific enzymes like cdk4 and cdk6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
Compounds like cdk4/6 inhibitors, which are similar to the given compound, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This disruption can lead to cell cycle arrest and potentially induce apoptosis, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
It can be inferred from similar compounds that they may affect pathways related to cell cycle regulation, particularly those involving cdk4 and cdk6 .
Pharmacokinetics
It is noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells . This suggests that the compound may have potential anti-cancer effects.
Propiedades
IUPAC Name |
N-cyclopentyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-6-7-18-11(8-9)17-14(20)12(15(18)21)13(19)16-10-4-2-3-5-10/h6-8,10,20H,2-5H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESFUTDOPGOILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate](/img/structure/B2839233.png)
![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)
![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2839241.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2839244.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2839245.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2839247.png)


![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)